8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol
CAS No.: 2097948-19-9
Cat. No.: VC3202543
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097948-19-9 |
|---|---|
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | 8-(3-aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol |
| Standard InChI | InChI=1S/C12H24N2O2/c13-5-2-7-14-6-1-4-12(10-14)9-11(15)3-8-16-12/h11,15H,1-10,13H2 |
| Standard InChI Key | IXKWAJDLYCPCAJ-UHFFFAOYSA-N |
| SMILES | C1CC2(CC(CCO2)O)CN(C1)CCCN |
| Canonical SMILES | C1CC2(CC(CCO2)O)CN(C1)CCCN |
Introduction
8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol is a complex organic compound featuring a spirocyclic structure with both oxygen and nitrogen atoms. This compound is identified by its CAS number, 1289385-02-9, and is notable for its unique chemical architecture and potential applications in various fields, including pharmaceuticals and organic synthesis.
Synthesis and Chemical Reactions
The synthesis of 8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol typically involves complex organic reactions that require precise conditions to achieve the desired product. The compound can undergo various chemical transformations, such as oxidation or reduction, depending on the reagents used.
Biological Activity and Applications
While specific biological activities of 8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol are not extensively documented in available sources, compounds with similar spirocyclic structures have shown potential in pharmaceutical applications, including enzyme inhibition and drug design. The presence of an aminopropyl group may enhance its interaction with biological targets.
Research Findings and Future Directions
Research on 8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol is limited, but its unique structure suggests potential for further investigation into its biological properties and applications. Future studies could focus on its synthesis optimization, biological activity screening, and potential therapeutic uses.
Comparison with Similar Compounds
Similar compounds, such as 1-Oxa-8-azaspiro[5.5]undec-3-ene hydrochloride, have shown significant biological activity, particularly as antituberculosis agents. The structural similarities between these compounds highlight the importance of the spirocyclic framework in contributing to their biological efficacy.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-Oxa-8-azaspiro[5.5]undec-3-ene hydrochloride | Spirocyclic with oxygen and nitrogen | Antituberculosis agent |
| 8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol | Spirocyclic with aminopropyl and hydroxyl groups | Potential for biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume